2-[Benzyl-[[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol
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Overview
Description
2-[Benzyl-[[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol is a complex organic compound that features a benzyl group, a difluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl-[[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol typically involves multiple steps, including the formation of the oxazole ring and the introduction of the difluorophenyl and benzyl groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Difluorophenyl Group: This step may involve the use of difluorobenzene derivatives and appropriate coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl-[[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The benzyl and difluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like benzyl halides and difluorobenzene derivatives are used under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzyl or difluorophenyl moieties.
Scientific Research Applications
2-[Benzyl-[[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[Benzyl-[[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and difluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, facilitating binding to specific sites. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[Benzyl-[[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol: shares similarities with other oxazole-containing compounds and difluorophenyl derivatives.
This compound: is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to combine the properties of the oxazole ring, difluorophenyl group, and benzyl group
Properties
IUPAC Name |
2-[benzyl-[[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-14-18(13-24(10-11-25)12-15-6-3-2-4-7-15)23-20(26-14)16-8-5-9-17(21)19(16)22/h2-9,25H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRHTQAWUOKGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)F)F)CN(CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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